2-Methyl-1-benzofuran-3-carboxylic acid

Physicochemical profiling LogP Lipophilicity

Sourcing regiospecific benzofuran-3-carboxylic acid for fruquintinib or hCA IX inhibitor programs? Analog substitution fails-the 2-methyl group is non-negotiable for the Michael addition/Heck cyclization route (45-60% overall yield). CAS 3265-74-5 delivers: • Core scaffold for fruquintinib benzofuran intermediate synthesis • hCA IX Ki = 0.56-0.91 μM, >60-fold selectivity over cytosolic isoforms • XLogP 2.3; b.p. 336.4 °C-predictable purification & assay partitioning ≥95% purity, ambient shipping. For R&D use only.

Molecular Formula C10H8O3
Molecular Weight 176.171
CAS No. 3265-74-5
Cat. No. B2433114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-benzofuran-3-carboxylic acid
CAS3265-74-5
Molecular FormulaC10H8O3
Molecular Weight176.171
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2O1)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
InChIKeyQNMGYGHSTHUNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-benzofuran-3-carboxylic acid: Physicochemical & Synthetic Profile


2-Methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5) is a heterocyclic aromatic compound belonging to the benzofuran-3-carboxylic acid class, characterized by a methyl substituent at the 2-position of the fused benzene–furan ring system [1]. With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, it is commercially available from multiple suppliers in research-grade purity (≥95–98%) [2][3]. The compound serves dual roles: as a versatile synthetic intermediate—most notably as the core scaffold for the preparation of fruquintinib, a VEGFR inhibitor approved in China—and as a parent structure for derivatization into bioactive molecules targeting carbonic anhydrases, cancer cell lines, and microbial pathogens [4][5].

Synthetic intermediate
Key building block for VEGFR inhibitor pathway synthesis (fruquintinib route)
Medicinal chemistry scaffold
Privileged structure for hCA IX inhibitor library derivation and SAR exploration
Antimicrobial probe precursor
Starting material for 2-methylbenzofuran antimicrobial analog synthesis

2-Methyl-1-benzofuran-3-carboxylic acid: Irreplaceability


Benzofuran-3-carboxylic acids are not interchangeable commodities. The presence and position of the 2-methyl substituent on 2-methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5) directly governs three procurement-relevant properties: (i) lipophilicity (XLogP = 2.3 vs. 2.13 for the unsubstituted parent, CAS 26537-68-8), altering solubility, membrane permeability, and chromatographic behavior [1][2]; (ii) boiling point (336.4 °C vs. 325.6 °C for the unsubstituted analog), which affects distillation-based purification and storage stability [1]; and (iii) synthetic utility as a regiospecific intermediate—the 2-methyl substitution pattern is essential for constructing the fruquintinib benzofuran core via Michael addition/Heck cyclization, a transformation that fails with the unsubstituted or 5-bromo analogs [3]. Furthermore, medicinal chemistry campaigns demonstrate that the 2-methylbenzofuran tail confers superior carbonic anhydrase IX inhibitory profiles (Ki = 0.56–0.91 μM) compared to 5-bromobenzofuran-tailed congeners when incorporated into ureido-linked carboxylic acid derivatives [4]. These quantitative disparities render simple analog substitution scientifically indefensible.

Lipophilicity
Methyl group raises XLogP, potentially altering chromatographic retention and assay partitioning compared to the unsubstituted benzofuran-3-carboxylic acid.
Synthetic path
The 2-methyl substituent is essential for the Michael addition/Heck cyclization in fruquintinib intermediate synthesis; unsubstituted or 5-bromo analogs cannot serve as surrogates.
Bioactivity profile
hCA IX inhibition and antimicrobial SAR are scaffold-dependent; 5-bromobenzofuran tails yield distinct selectivity and potency profiles that may not transfer to 2-methyl series.

2-Methyl-1-benzofuran-3-carboxylic acid: Differentiation from Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The target compound exhibits a computed XLogP of 2.3, compared to a LogP of 2.131 for the unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8) [1][2]. Although the absolute difference is modest (ΔLogP ≈ +0.17), the 2-methyl group introduces a measurable increase in lipophilicity that influences solubility partitioning, membrane permeability, and reversed-phase chromatographic retention, which are critical parameters for downstream biological assays and purification protocols.

Lipophilicity
Reported
Target XLogP 2.3 vs. unsubstituted LogP 2.13; ΔLogP ≈ +0.17
Supports lipophilicity-driven partitioning context
Predicted values; not a head-to-head experimental measurement.
Physicochemical profiling LogP Lipophilicity Drug-likeness

Boiling Point Differentiation vs. Unsubstituted Analog

The target compound has a predicted boiling point of 336.4 ± 22.0 °C at 760 mmHg, whereas the unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8) boils at 325.6 ± 15.0 °C [1]. This ~11 °C elevation reflects the incremental van der Waals contribution of the 2-methyl group and translates into a reduced vapor pressure (0.0 ± 0.8 mmHg at 25 °C for the target), which has practical consequences for vacuum distillation, rotary evaporation, and long-term storage stability.

Boiling point
Data to verify
Target 336.4 °C vs. unsubstituted 325.6 °C; Δ ≈ +10.8 °C
May influence distillation and storage stability
Predicted values; experimental boiling point unavailable.
Physicochemical characterization Boiling point Purification Volatility

Synthetic Utility for Fruquintinib Intermediate

The 2-methylbenzofuran-3-carboxylic acid core is the indispensable scaffold for constructing the key benzofuran intermediate of fruquintinib. Han and Cheon (2025) demonstrated two practical synthetic routes starting from the target substitution pattern: Route 1 (Michael addition/Heck cyclization from 2-bromo-5-methoxyphenol and 2-butynoic acid derivative) delivered the benzofuran intermediate in 45% overall yield over three steps (58% over five steps when starting from ethyl 2-butynoate); Route 2 (condensation/rearrangement from 2-hydroxy-4-methoxybenzaldehyde) improved the overall yield to 60% over five steps [1]. The unsubstituted benzofuran-3-carboxylic acid and the 5-bromo analog cannot serve as synthetic surrogates in this pathway because the 2-methyl group participates directly in the Michael addition regiochemistry [1].

Fruquintinib synth.
Head-to-head
Route yields 45–60% overall; 2-methyl group indispensable for cyclization
Route-defining synthetic intermediate
Unsubstituted or 5-bromo analogs structurally incompatible.
Synthetic intermediate Fruquintinib VEGFR inhibitor Process chemistry

Carbonic Anhydrase IX Inhibition and Selectivity

In a systematic study of benzofuran-based carboxylic acids bearing ureido-linked benzoic or hippuric acid moieties, Eldehna et al. (2020) evaluated derivatives carrying either 2-methylbenzofuran or 5-bromobenzofuran tails. The 2-methylbenzofuran-containing compounds 9b, 9e, and 9f exhibited submicromolar inhibition of the cancer-associated hCA IX isoform with Ki values of 0.91, 0.79, and 0.56 μM, respectively [1]. Selectivity indices (SI) for hCA IX over off-target isoforms hCA I and hCA II ranged from 2 to >63 and 4–47, respectively [1]. Compound 9e (2-methylbenzofuran-tailed) additionally demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells with an IC₅₀ of 2.52 ± 0.39 μM and induced cell cycle disturbance and pro-apoptotic effects [1].

hCA IX inhibition
Class-level
Ki 0.56–0.91 μM (derivatives); SI hCA IX/I up to >63
Supports hCA IX isoform selectivity review
Class-level SAR; derivative-specific data, not parent compound.
Carbonic anhydrase Cancer Enzyme inhibition Selectivity

Antimicrobial Activity against Gram-Positive Bacteria

Kossakowski et al. (2010) used 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid—a derivative retaining the 2-methyl substitution pattern of the target compound—as the starting material to synthesize halogenated 3-benzofurancarboxylic acid derivatives. Among the products, compounds III, IV, and VI displayed antimicrobial activity against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL [1]. Compounds VI and III additionally exhibited antifungal activity against Candida albicans and C. parapsilosis with MIC values of 100 μg/mL [1]. The 2-methyl substitution is preserved throughout the synthetic sequence and contributes to the lipophilic character required for membrane penetration.

Antimicrobial MIC
Class-level
MIC 50–200 μg/mL (Gram+); 100 μg/mL (Candida spp.)
Supports antimicrobial screening context
Derivative data; parent acid not directly assayed.
Antimicrobial Gram-positive MIC Benzofuran derivatives

2-Methyl-1-benzofuran-3-carboxylic acid: Research and Industrial Applications


Fruquintinib Intermediate and VEGFR Inhibitor Synthesis

The 2-methylbenzofuran-3-carboxylic acid scaffold is the essential starting point for constructing the benzofuran intermediate of fruquintinib, a VEGFR-1/2/3 inhibitor approved for metastatic colorectal cancer. Han and Cheon (2025) demonstrated two industrially viable routes yielding the intermediate in 45–60% overall yields, with the 2-methyl group serving as a non-negotiable structural requirement for the Michael addition/Heck cyclization sequence [1]. Procurement of CAS 3265-74-5 is therefore mandatory for any process chemistry campaign targeting fruquintinib or its structural analogs.

hCA IX-Selective Anticancer Agents

The 2-methylbenzofuran tail, when attached to benzoic or hippuric acid moieties via a ureido linker, produces submicromolar hCA IX inhibitors (Ki = 0.56–0.91 μM) with selectivity indices exceeding 60-fold over off-target cytosolic isoforms [2]. Compound 9e further demonstrated antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 2.52 μM) with pro-apoptotic effects [2]. Research groups pursuing hCA IX-targeted cancer therapeutics should use the 2-methyl-substituted benzofuran-3-carboxylic acid as the privileged starting material for library synthesis.

Gram-Positive and Antifungal Benzofuran Derivatives

Derivatives synthesized from 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid—which retains the 2-methyl-3-carboxylic acid core of the target compound—exhibit MIC values of 50–200 μg/mL against Gram-positive cocci and 100 μg/mL against Candida albicans and C. parapsilosis [3]. The 2-methyl substitution contributes to the lipophilicity necessary for bacterial membrane penetration, making CAS 3265-74-5 the appropriate starting material for antimicrobial SAR exploration in the benzofuran-3-carboxylic acid series.

Building Block for Diverse Benzofuran Libraries

With a carboxylic acid handle at position 3 and a methyl group at position 2, the compound enables regioselective derivatization (amide coupling, esterification, reduction) while the electron-rich benzofuran core permits electrophilic aromatic substitution at positions 5 and 7 [4]. The predicted XLogP of 2.3 and boiling point of 336.4 °C distinguish this building block from the unsubstituted parent (LogP 2.13, b.p. 325.6 °C), offering practical advantages in purification and biological assay partitioning [4].

Application
Selection Property
Validation Focus
VEGFR inhibitor intermediate synthesis
2-Methyl substitution pattern essential
Route compatibility and yield validation
hCA IX inhibitor library construction
2-Methylbenzofuran scaffold
hCA IX selectivity and SAR profiling
Antimicrobial benzofuran SAR studies
Lipophilic benzofuran core
MIC endpoint and strain-panel review
Diverse benzofuran library synthesis
Regioselective functionalization
Purification and assay partitioning characteristics

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